2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile is an organic compound characterized by a trifluorophenyl group attached to a dimethylamino acetonitrile moiety. This compound has garnered attention due to its potential applications in various fields, including organic synthesis and medicinal chemistry.
The compound is synthesized through specific chemical reactions involving readily available reagents such as 3,4,5-trifluorobenzaldehyde and dimethylamine, often utilizing cyanide sources for the nitrile functionality.
This compound falls under the category of nitriles and is classified as an aromatic amine due to the presence of the dimethylamino group. Its molecular formula is C10H9F3N2, and it has a molecular weight of 214.19 g/mol.
The synthesis of 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the following steps:
In laboratory settings, the reaction is usually conducted in a round-bottom flask equipped for refluxing. The reagents are combined under inert conditions to facilitate the formation of the desired product while minimizing exposure to moisture and oxygen.
The molecular structure of 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile can be represented by its canonical SMILES notation: CN(C)C(C#N)C1=CC(=C(C(=C1)F)F)F. This notation indicates the arrangement of atoms within the molecule.
2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile varies based on its application. In pharmaceutical contexts, it may interact with specific molecular targets such as enzymes or receptors, influencing various biological pathways. This interaction could be pivotal in developing therapeutic agents that leverage its unique structural features.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F3N2 |
| Molecular Weight | 214.19 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties indicate that 2-(Dimethylamino)-2-(3,4,5-trifluorophenyl)acetonitrile is likely to have moderate solubility in polar organic solvents due to its functional groups.
The compound has several potential applications across various fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: